
Liperfluo
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Liperfluo is a perylene derivative containing oligooxyethylene, specifically designed for the detection of lipid peroxides. It emits intense fluorescence upon lipid peroxide-specific oxidation in organic solvents such as ethanol. This compound is unique among fluorescent probes for its ability to specifically detect lipid peroxides, making it a valuable tool in oxidative stress research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
This modification enhances its solubility and dispersibility in aqueous buffers . The preparation involves dissolving Liperfluo in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted with a serum-free culture medium for use in various applications .
Industrial Production Methods
The industrial production of this compound involves the same synthetic routes but on a larger scale. The compound is produced under controlled conditions to ensure purity and consistency. The final product is stored at low temperatures (0-5°C) and protected from light to maintain its stability .
Analyse Des Réactions Chimiques
Types of Reactions
Liperfluo primarily undergoes oxidation reactions. When it reacts with lipid peroxides, it forms a highly fluorescent oxidized product. This reaction is specific to lipid peroxides, making this compound a selective probe for these compounds .
Common Reagents and Conditions
The common reagents used in the reactions involving this compound include ethanol and DMSO. The reaction conditions typically involve incubation at 37°C for a specified period, depending on the experimental setup .
Major Products Formed
The major product formed from the reaction of this compound with lipid peroxides is the oxidized form of this compound, which emits strong fluorescence. This product is used for imaging and detecting lipid peroxides in various biological samples .
Applications De Recherche Scientifique
Liperfluo has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe to detect lipid peroxides in chemical reactions.
Biology: Applied in live-cell imaging to monitor lipid peroxidation in cells.
Medicine: Utilized in research on oxidative stress-related diseases such as cancer, atherosclerosis, and neurodegenerative diseases.
Industry: Employed in the development of diagnostic tools and assays for detecting oxidative stress markers.
Mécanisme D'action
Liperfluo exerts its effects through a specific oxidation reaction with lipid peroxides. The tetraethyleneglycol group enhances its solubility, allowing it to interact with lipid peroxides in cell membranes. Upon oxidation, this compound emits fluorescence, which can be detected using fluorescence microscopy or flow cytometry. This mechanism makes it a valuable tool for studying lipid peroxidation and oxidative stress .
Comparaison Avec Des Composés Similaires
Liperfluo is structurally similar to Spy-LHP, another fluorescent probe for lipid peroxides. this compound is more soluble in various organic solvents, making it more versatile for different applications. Other similar compounds include C11-BODIPY, 4-hydroxynonenal, and malondialdehyde, which are also used for detecting lipid peroxidation but may have different specificities and sensitivities .
Conclusion
This compound is a highly specialized compound designed for the detection of lipid peroxides. Its unique properties, including high solubility and specific fluorescence emission upon oxidation, make it an invaluable tool in various fields of scientific research. Its applications span chemistry, biology, medicine, and industry, highlighting its versatility and importance in studying oxidative stress and related phenomena.
Propriétés
Formule moléculaire |
C51H41N2O8P |
|---|---|
Poids moléculaire |
840.9 g/mol |
Nom IUPAC |
7-(4-diphenylphosphanylphenyl)-18-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone |
InChI |
InChI=1S/C51H41N2O8P/c1-58-26-27-60-30-31-61-29-28-59-25-24-52-48(54)40-20-16-36-38-18-22-42-47-43(23-19-39(45(38)47)37-17-21-41(49(52)55)46(40)44(36)37)51(57)53(50(42)56)32-12-14-35(15-13-32)62(33-8-4-2-5-9-33)34-10-6-3-7-11-34/h2-23H,24-31H2,1H3 |
Clé InChI |
MDGOURRQWXHVBZ-UHFFFAOYSA-N |
SMILES canonique |
COCCOCCOCCOCCN1C(=O)C2=C3C(=CC=C4C3=C(C=C2)C5=C6C4=CC=C7C6=C(C=C5)C(=O)N(C7=O)C8=CC=C(C=C8)P(C9=CC=CC=C9)C2=CC=CC=C2)C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


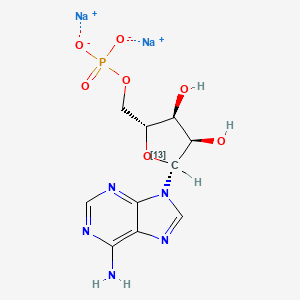
![9H-fluoren-9-ylmethyl N-[1-[(2R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]carbamate](/img/structure/B12399851.png)
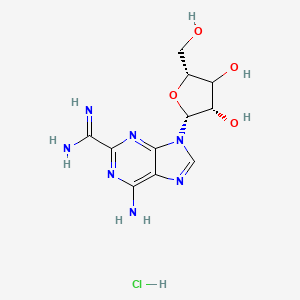
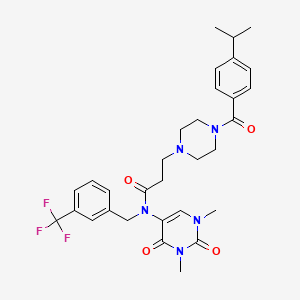
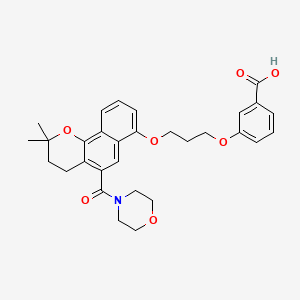
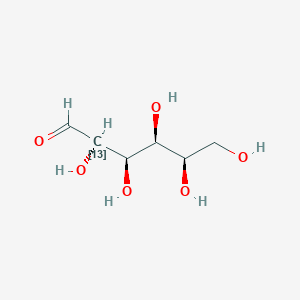
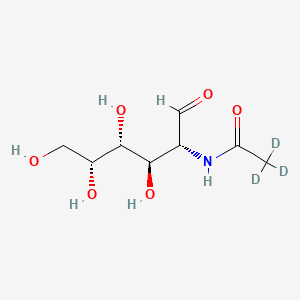
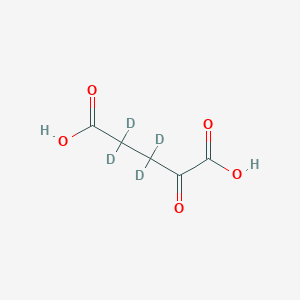

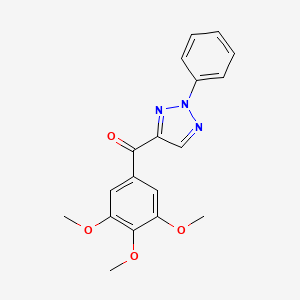



![(3E,5E,7R,8S,10S,11E,13S,14R,15S,17S,20R,21S,22S)-22-[(2S,3Z)-hexa-3,5-dien-2-yl]-8,10,14,20-tetrahydroxy-7,13,15,17,21-pentamethyl-1-oxacyclodocosa-3,5,11-trien-2-one](/img/structure/B12399930.png)
